benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate
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Overview
Description
Benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate is a synthetic organic compound with a complex structure. It is characterized by the presence of multiple functional groups, including a benzhydryl group, a methyl group, and a diazabicycloheptene ring system. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate typically involves multi-step organic reactions. The key steps may include:
- Formation of the benzhydryl group through a Friedel-Crafts alkylation reaction.
- Construction of the diazabicycloheptene ring system via a cyclization reaction.
- Introduction of the methyl and butenoate groups through selective alkylation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzhydryl derivatives: Compounds with similar benzhydryl groups but different functional groups.
Diazabicycloheptene derivatives: Compounds with variations in the diazabicycloheptene ring system.
Methylphenyl derivatives: Compounds with similar methylphenyl groups but different overall structures.
Uniqueness
Benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
CAS No. |
67978-05-6 |
---|---|
Molecular Formula |
C29H26N2O4 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate |
InChI |
InChI=1S/C29H26N2O4/c1-18(2)24(29(33)34-25(20-10-6-4-7-11-20)21-12-8-5-9-13-21)31-27(32)23-28(31)35-26(30-23)22-16-14-19(3)15-17-22/h4-17,23-25,28H,1H2,2-3H3/t23-,24+,28-/m0/s1 |
InChI Key |
YAYJPHUDZGLRHQ-JPYHZWLXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N[C@@H]3[C@H](O2)N(C3=O)[C@H](C(=C)C)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3C(O2)N(C3=O)C(C(=C)C)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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